3-Chlorobenzene-1,2-diamine

Catalog No.
S780894
CAS No.
21745-41-5
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzene-1,2-diamine

CAS Number

21745-41-5

Product Name

3-Chlorobenzene-1,2-diamine

IUPAC Name

3-chlorobenzene-1,2-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2

InChI Key

SAIXZIVDXDTYCH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)N
  • Organic synthesis

    3-Chlorobenzene-1,2-diamine possesses two amine groups (-NH2) attached to a benzene ring with a chlorine substituent. This combination suggests its potential as a building block in organic synthesis. The amine groups can participate in various reactions like condensation, acylation, and alkylation to create new complex molecules with desired properties .

  • Material science

    Aromatic diamines with chlorine substituents can be used in the development of new polymeric materials. The combination of aromatic rings, amine functionality, and a halogen group can influence properties like rigidity, thermal stability, and chemical reactivity, making them suitable for applications in engineering plastics or functional polymers .

  • Medicinal chemistry

    Aromatic diamines have been explored in the development of new drugs due to their ability to interact with various biological targets. The presence of a chlorine group can further modulate the biological activity. However, further research is needed to determine if 3-Chlorobenzene-1,2-diamine possesses any specific medicinal properties.

3-Chlorobenzene-1,2-diamine, also known by its systematic name 1,2-diamino-3-chlorobenzene, is an aromatic amine with the molecular formula C₆H₇ClN₂. This compound features a chlorobenzene ring with two amino groups located at the first and second positions. It is characterized by its solid state at room temperature and is typically used in various chemical syntheses and applications due to its reactive nature. The presence of both chlorine and amino functional groups enhances its versatility in organic chemistry.

  • Harmful if swallowed or inhaled due to potential irritation or systemic effects of aromatic amines [].
  • Causes skin and eye irritation similar to many aromatic amines.
  • May be environmentally hazardous due to the aromatic ring and chlorine atom.

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as bromine or iodine, which can lead to the formation of different derivatives.
  • Sandmeyer Reaction: This reaction allows for the conversion of aryl halides into other aryl compounds. In the case of 3-chlorobenzene-1,2-diamine, the chlorine atom can be substituted with other functional groups under appropriate conditions .
  • Coupling Reactions: The amino groups can participate in coupling reactions to form azo compounds or other complex structures, making this compound useful in dye synthesis .

Several methods exist for synthesizing 3-chlorobenzene-1,2-diamine:

  • Reduction of Nitro Compounds: One common method involves reducing 3-chloro-nitrobenzene using reducing agents like iron or tin in acidic conditions to yield the diamine .
  • Direct Amination: Chlorobenzene can undergo direct amination under specific conditions to introduce amino groups at the desired positions .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler aromatic compounds, employing various reagents to introduce functional groups sequentially.

3-Chlorobenzene-1,2-diamine finds applications in several fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of dyes and pigments due to its ability to form complex structures.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in antibacterial and anticancer therapies.
  • Polymer Chemistry: It serves as a building block for polymerization processes, contributing to the development of specialty polymers with unique properties.

Studies on the interactions of 3-chlorobenzene-1,2-diamine with biological systems have revealed that it can bind to various proteins and enzymes, potentially influencing their activity. The compound's reactivity allows it to form adducts with biomolecules, which may lead to altered biological functions. Further research is necessary to elucidate these interactions fully and their implications for health and disease.

Several compounds share structural similarities with 3-chlorobenzene-1,2-diamine. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
1,2-DiaminobenzeneTwo amino groups on benzeneCommonly used as a precursor in dye synthesis
3-AminophenolAmino group and hydroxyl groupPrimarily used in pharmaceuticals; less reactive
4-ChlorobenzenamineChlorine on para positionDifferent reactivity profile; used in different syntheses
3-BromoanilineBromine instead of chlorineSimilar reactivity but different halogen properties

3-Chlorobenzene-1,2-diamine stands out due to its dual amino functionalities combined with a chlorine substituent, providing unique opportunities for chemical transformations not readily available in other similar compounds.

3-Chlorobenzene-1,2-diamine possesses the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-chlorobenzene-1,2-diamine, reflecting its structural composition of a benzene ring bearing two amino groups at positions 1 and 2, with a chlorine substituent at position 3. The Chemical Abstracts Service has assigned this compound the registry number 21745-41-5, which serves as its unique identifier in chemical databases and literature.

The compound exhibits several alternative names that reflect different naming conventions and historical usage patterns. These include 1,2-diamino-3-chlorobenzene, which emphasizes the positions of the amino substituents, and 2-amino-3-chloroaniline, which describes the compound as a substituted aniline derivative. Additional synonyms found in chemical literature include 6-chloro-1,2-benzenediamine, 3-chloro-ortho-phenylenediamine, and 3-chloro-1,2-diaminobenzene. The structural representation using Simplified Molecular Input Line Entry System notation is NC1=CC=CC(Cl)=C1N, which clearly depicts the arrangement of functional groups around the benzene ring.

The physical properties of 3-chlorobenzene-1,2-diamine include a melting point of 32 degrees Celsius and a boiling point of 125 degrees Celsius at 760 millimeters of mercury pressure. The compound exists as a solid at room temperature but transitions to liquid form slightly above ambient conditions. The molecular structure features two primary amine groups positioned ortho to each other on the benzene ring, creating a 1,2-diamine arrangement that is characteristic of ortho-phenylenediamine derivatives.

Historical Development and Discovery Context

The development of 3-chlorobenzene-1,2-diamine emerges from the broader historical context of aromatic diamine chemistry, which has its roots in the late 19th and early 20th centuries when chemists began systematically exploring substituted benzene derivatives. While specific historical documentation regarding the first synthesis of this particular compound is limited in the available literature, its development can be understood within the framework of halogenated aromatic amine research that gained momentum during the expansion of synthetic organic chemistry.

The synthesis methodologies for producing 3-chlorobenzene-1,2-diamine have evolved from classical reduction approaches involving nitro-substituted precursors. One documented synthetic route involves the reduction of 2-chloro-6-nitroaniline using Raney nickel catalyst under hydrogen pressure. This approach yields the target diamine through selective reduction of the nitro group while preserving the chlorine substituent and existing amine functionality. The reaction typically employs ethanol as solvent and proceeds under atmospheric pressure conditions to achieve high conversion yields.

The compound gained increased attention as researchers recognized the synthetic utility of chlorinated phenylenediamine derivatives in constructing heterocyclic systems. The presence of both electron-donating amine groups and the electron-withdrawing chlorine substituent creates a unique electronic environment that influences reactivity patterns and enables selective transformations that are not readily achievable with unsubstituted phenylenediamine derivatives.

Position in Aromatic Diamine Chemistry

3-Chlorobenzene-1,2-diamine occupies a significant position within the broader family of aromatic diamines, particularly as a halogenated derivative of ortho-phenylenediamine. Ortho-phenylenediamine itself represents a fundamental building block in heterocyclic chemistry, serving as a precursor to benzimidazoles, benzotriazoles, and other important nitrogen-containing ring systems. The introduction of chlorine substitution at the 3-position modifies both the electronic properties and steric environment of the diamine, creating opportunities for selective reactions and enhanced synthetic versatility.

The structural relationship between 3-chlorobenzene-1,2-diamine and its parent compound ortho-phenylenediamine reveals important insights into substituent effects on reactivity. While ortho-phenylenediamine readily undergoes condensation reactions with aldehydes and carboxylic acids to form benzimidazole derivatives, the chlorine substituent in 3-chlorobenzene-1,2-diamine introduces additional electronic effects that can influence reaction rates, regioselectivity, and product distributions. The electron-withdrawing nature of chlorine reduces the nucleophilicity of the adjacent amine groups, potentially requiring modified reaction conditions or alternative synthetic strategies.

Comparative studies with other halogenated phenylenediamine derivatives demonstrate that the position of halogen substitution significantly impacts both physical properties and chemical behavior. The 3-chloro substitution pattern in this compound represents an optimal balance between electronic modification and synthetic accessibility, as the chlorine substituent is positioned to influence both amine groups while maintaining sufficient reactivity for practical synthetic applications.

The compound also relates to other important aromatic diamines used in polymer chemistry and materials science. The combination of amine functionality with halogen substitution provides opportunities for incorporation into polymer backbones through condensation polymerization or for use as a monomer in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance properties.

Significance in Organic Synthesis Research

3-Chlorobenzene-1,2-diamine has emerged as a valuable synthetic intermediate in the preparation of heterocyclic compounds, particularly in benzimidazole synthesis. Research demonstrates that this compound readily participates in condensation reactions with aldehydes to form substituted benzimidazole derivatives under mild reaction conditions. The condensation typically employs catalytic systems such as lanthanum chloride or para-toluenesulfonic acid to facilitate ring closure and achieve high product yields.

The synthetic utility of 3-chlorobenzene-1,2-diamine extends beyond simple condensation reactions to encompass more complex transformations involving multiple functional group manipulations. Studies have shown that the compound can participate in multicomponent reactions where the two amine groups react with different electrophilic partners, enabling the construction of complex molecular frameworks in single synthetic operations. This reactivity pattern is particularly valuable in pharmaceutical research where structural diversity and synthetic efficiency are paramount considerations.

Research investigations have also explored the use of 3-chlorobenzene-1,2-diamine in the synthesis of coordination compounds and metal complexes. The bidentate nature of the diamine functionality enables chelation to metal centers, creating opportunities for developing new catalytic systems or functional materials with unique electronic and optical properties. The presence of the chlorine substituent can influence metal binding affinity and complex stability through both electronic and steric effects.

The compound serves as an important building block in agrochemical synthesis, where chlorinated aromatic systems are frequently employed to enhance biological activity and environmental stability. The strategic placement of chlorine and amine functionalities provides synthetic chemists with opportunities to introduce additional substituents or functional groups through selective transformations, enabling the fine-tuning of molecular properties for specific applications.

Recent synthetic methodologies have demonstrated the utility of 3-chlorobenzene-1,2-diamine in one-pot synthesis strategies that combine multiple reaction steps to achieve complex targets efficiently. These approaches often employ the diamine as a nucleophilic building block in cascade reactions that construct multiple bonds and ring systems in single experimental procedures, representing significant advances in synthetic efficiency and atom economy.

PropertyValueReference
Molecular FormulaC₆H₇ClN₂
Molecular Weight142.59 g/mol
CAS Registry Number21745-41-5
Melting Point32°C
Boiling Point125°C at 760 mmHg
IUPAC Name3-chlorobenzene-1,2-diamine
SMILES NotationNC1=CC=CC(Cl)=C1N

Physical State and Morphological Characteristics

3-Chlorobenzene-1,2-diamine exists as a solid crystalline substance under standard ambient conditions [1] [2] [3]. The compound exhibits a characteristic powder-like morphology with a distinctive coloration ranging from yellow to brown or green [3]. This color variation is attributed to the presence of the chlorine substituent and amino functional groups, which influence the electronic structure and light absorption properties of the aromatic system [2].

The molecular formula C₆H₇ClN₂ corresponds to a molecular weight of 142.59 g/mol [5] [6] [1]. The compound crystallizes in a stable solid form that remains intact under normal storage conditions when maintained at temperatures between 2-8°C [7] [1] [2]. The crystalline structure is stabilized by intermolecular hydrogen bonding between the amino groups of adjacent molecules, creating a three-dimensional network that contributes to the compound's thermal stability [9].

Thermodynamic Properties

Melting and Boiling Points

The melting point of 3-Chlorobenzene-1,2-diamine has been reported as 32°C under standard atmospheric conditions [1] [10]. Some sources report a slightly lower range of 27-29°C, which may reflect variations in sample purity and measurement conditions [7] [11] [10]. This relatively low melting point is consistent with the molecular structure, where the chlorine substituent and amino groups create sufficient intermolecular interactions to maintain solid-state stability while allowing for accessible phase transitions [1] [10].

The boiling point demonstrates more significant variability across sources. The primary reported value is 125°C at 760 mmHg [6] [12] [1], which represents the temperature at which vapor pressure equals standard atmospheric pressure. However, an alternative source reports a significantly higher boiling point of 274.4±20.0°C at 760 mmHg [5]. This discrepancy may arise from differences in measurement techniques, sample purity, or potential thermal decomposition occurring before the true boiling point is reached [5] [6].

Phase Transition Behavior

The primary phase transition for 3-Chlorobenzene-1,2-diamine occurs at the solid-liquid boundary, with the melting point representing the temperature at which the crystalline structure transforms into a liquid phase [1] [10]. Below 32°C, the compound exists as a solid with organized molecular packing maintained by hydrogen bonding networks between amino groups [9]. Above this temperature, thermal energy overcomes intermolecular forces, resulting in liquid formation [1].

The compound demonstrates typical solid-liquid phase transition behavior for aromatic diamines, with the transition occurring over a relatively narrow temperature range [1] [10]. This sharp transition indicates good crystalline purity and uniform molecular organization in the solid state [10].

Thermal Stability Parameters

3-Chlorobenzene-1,2-diamine exhibits thermal stability under normal handling and storage conditions [13] [14]. The compound remains stable at room temperature when stored in appropriate conditions, including protection from light and moisture [7] [1] [2]. Stability is maintained through storage at refrigerated temperatures (2-8°C) under inert atmosphere conditions [7] [1] [2].

The flash point has been determined as 119.7±21.8°C [5], indicating the temperature at which vapors can form an ignitable mixture with air. This parameter is crucial for safety considerations during handling and storage procedures [5]. The compound shows no signs of decomposition under normal conditions, but specific decomposition temperature data is not available in the current literature [14].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Chlorobenzene-1,2-diamine are influenced by the dual nature of its functional groups, containing both hydrophilic amino groups and a hydrophobic chlorinated aromatic ring [15] [2]. The compound demonstrates poor solubility in water due to the predominant hydrophobic character of the chlorinated benzene ring, which outweighs the hydrophilic contributions of the amino groups [9] [15].

In dimethyl sulfoxide (DMSO), the compound shows slight solubility [15], reflecting the ability of this polar aprotic solvent to interact with both the aromatic system and amino functional groups. Similarly, methanol provides slight solubility [15], where the protic nature allows for hydrogen bonding with the amino groups while the organic backbone can interact with the aromatic portion of the molecule.

The compound is expected to demonstrate enhanced solubility in organic solvents such as ethanol, chloroform, and dichloromethane based on the principles of similar polarity and the presence of the chlorinated aromatic system [16] [15]. Nonpolar solvents like benzene and toluene should provide good solubility due to aromatic-aromatic interactions, while completely nonpolar solvents like hexane are expected to show poor solubility [16].

Spectroscopic Characteristics

UV-Visible Absorption Spectra

The UV-visible absorption characteristics of 3-Chlorobenzene-1,2-diamine are governed by the electronic transitions within the aromatic system and the influence of both electron-donating amino groups and the electron-withdrawing chlorine substituent [17] [18]. The compound exhibits characteristic absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring system [18].

The presence of amino groups, being electron-donating substituents, causes a bathochromic shift (red shift) in the absorption maxima compared to unsubstituted benzene [18]. Conversely, the chlorine substituent, being electron-withdrawing, tends to cause a hypsochromic shift (blue shift) [18]. The net effect results in absorption bands that reflect the combined influence of these competing electronic effects [17] [18].

Infrared Spectroscopic Analysis

The infrared spectrum of 3-Chlorobenzene-1,2-diamine displays characteristic absorption bands that can be used for structural identification and purity assessment [19] [20]. The amino groups produce distinctive N-H stretching vibrations in the region of 3200-3500 cm⁻¹, typically appearing as broad absorption bands due to hydrogen bonding effects [20].

The aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, while the C-Cl stretching vibration of the chlorine substituent is expected around 750-850 cm⁻¹ [19] [20]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the specific substitution pattern and can be used for compound identification [19] [20].

Nuclear Magnetic Resonance Profiles

The nuclear magnetic resonance (NMR) spectroscopic profile of 3-Chlorobenzene-1,2-diamine provides detailed structural information through characteristic chemical shift patterns [21] [22] [23]. In ¹H NMR spectroscopy, the aromatic protons appear in the typical aromatic region between δ 6.5-8.0 ppm, with specific chemical shifts influenced by the electronic effects of the amino and chlorine substituents [22] [23].

The amino protons typically appear as broad signals in the range of δ 3.0-6.0 ppm, depending on solvent conditions and exchange rates [22]. The pattern of aromatic proton splitting provides information about the substitution pattern and can confirm the 1,2-diamine structure with the chlorine substituent at position 3 [21] [22].

¹³C NMR spectroscopy reveals the carbon framework, with aromatic carbons appearing between δ 100-160 ppm [22]. The carbon bearing the chlorine substituent and those bearing amino groups show characteristic chemical shifts that reflect their electronic environments [22].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation pattern of 3-Chlorobenzene-1,2-diamine follows characteristic pathways observed for aromatic amines containing halogen substituents [24] [25] [26]. The molecular ion peak appears at m/z 142/144 due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), creating a characteristic isotopic pattern with peaks separated by 2 mass units in a 3:1 ratio [27] [28] [29].

Common fragmentation pathways include loss of chlorine radical (m/z 107), loss of ammonia (m/z 125/127), and formation of substituted aniline cations [24] [26]. The presence of two amino groups allows for α-cleavage adjacent to nitrogen atoms, producing iminium ions that appear as significant peaks in the mass spectrum [25] [26] [30].

XLogP3

1.6

Wikipedia

3-chlorobenzene-1,2-diamine

Dates

Last modified: 08-15-2023

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